

Measuring Brain and Plasma Levels of LY2940094: Application Notes and Protocols

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Compound of Interest

Compound Name: LY2940094 tartrate

Cat. No.: B608729

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These application notes provide detailed protocols for the quantification of LY2940094, a potent and selective nociceptin/orphanin FQ (NOP) receptor antagonist, in both plasma and brain tissue samples. The primary analytical method described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for bioanalytical applications.

Introduction

LY2940094 is a novel therapeutic agent that has been investigated for various neurological and psychiatric disorders, including depression and alcohol dependence.^[1] Accurate measurement of its concentration in biological matrices such as plasma and brain is crucial for pharmacokinetic (PK) studies, pharmacodynamic (PD) correlations, and overall drug development. This document outlines the necessary procedures for sample preparation and LC-MS/MS analysis to ensure reliable and reproducible results.

Data Presentation

The following table summarizes representative pharmacokinetic parameters of LY2940094 in mice, providing a reference for expected concentration ranges.

Table 1: Pharmacokinetic Parameters of LY2940094 in Mice

Species	Dose (mg/kg, p.o.)	Matrix	Cmax (ng/mL or ng/g)	Tmax (hr)	AUC (nghr/mL or nghr/g)	Brain/Plasma Ratio	Reference
Mouse	10	Plasma	450 ± 40	Not Reported	Not Reported	~16.3	[2]
Mouse	10	Brain	7349 ± 520	Not Reported	Not Reported	~16.3	[2]

Note: The data presented is derived from a study where LY2940094 was co-administered with fluoxetine. Cmax and AUC values can vary depending on the study design, formulation, and analytical methods used.

Experimental Protocols

Sample Collection and Storage

Plasma:

- Collect whole blood from the study animals into tubes containing an appropriate anticoagulant (e.g., EDTA).
- Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
- Carefully collect the supernatant (plasma) and transfer it to clean, labeled polypropylene tubes.
- Store the plasma samples at -80°C until analysis.

Brain Tissue:

- Following euthanasia, rapidly excise the brain tissue.
- Gently rinse the brain with ice-cold phosphate-buffered saline (PBS) to remove any excess blood.
- Blot the brain dry and weigh it.

- Snap-freeze the brain tissue in liquid nitrogen.
- Store the brain samples at -80°C until analysis.

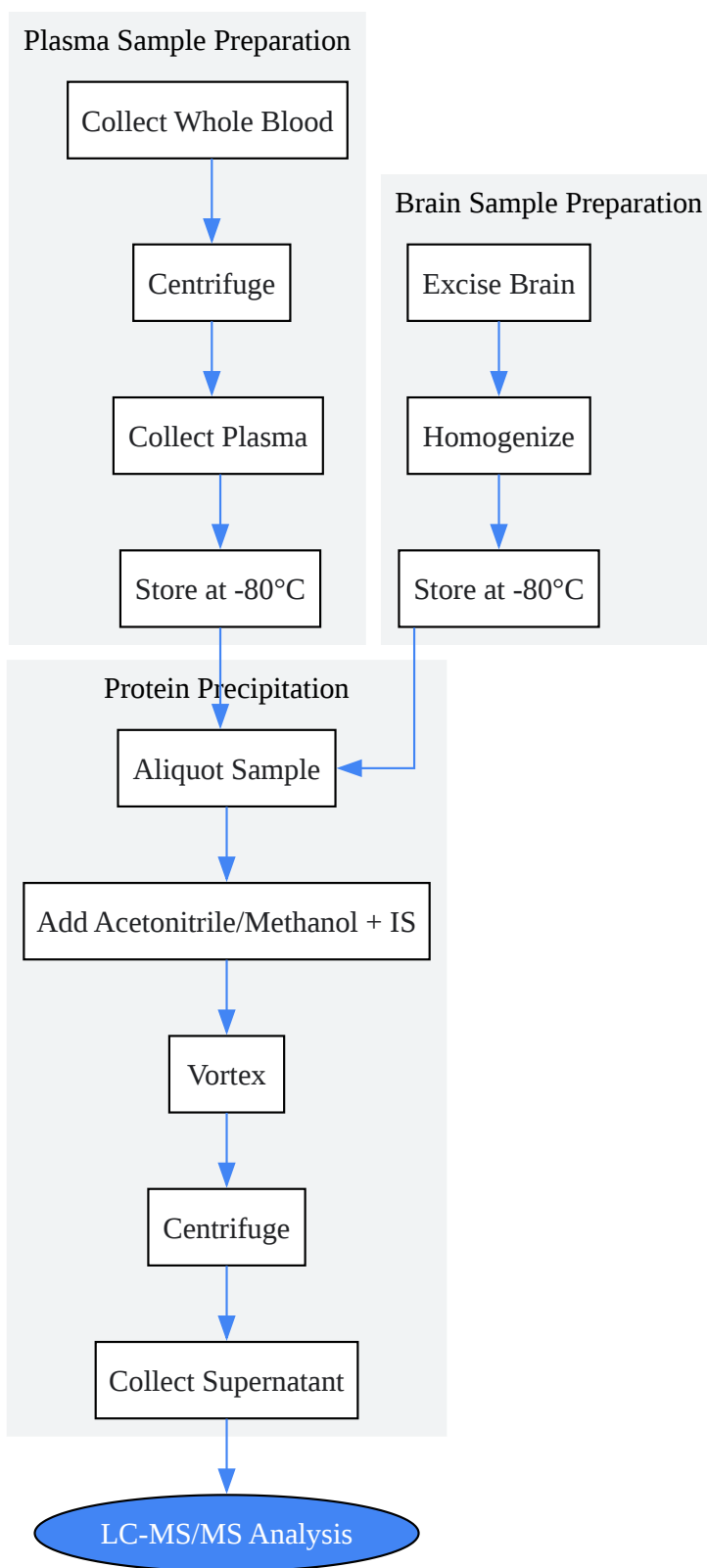
Sample Preparation

Brain Tissue Homogenization:

- To the weighed frozen brain tissue, add a 3-fold volume of a 4:1 (v/v) mixture of water and methanol.[2]
- Homogenize the tissue on ice using an ultrasonic tissue disrupter until a uniform homogenate is achieved.[2]

Protein Precipitation (for both Plasma and Brain Homogenate):

- In a 96-well plate or microcentrifuge tubes, aliquot a known volume of the plasma or brain homogenate sample.
- For the preparation of calibration standards, use control (naive) plasma or brain homogenate and fortify with working solutions of LY2940094 to achieve a concentration range of 1 to 5000 ng/mL.[2]
- Add a 1:1 (v/v) mixture of acetonitrile and methanol containing an internal standard (IS) to each sample, standard, and quality control (QC) sample. A typical ratio is 3 parts of the acetonitrile/methanol mixture to 1 part of plasma or brain homogenate.
- Vortex the samples for 2-5 minutes to ensure thorough mixing and protein precipitation.
- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the precipitated proteins.[2]
- Carefully transfer the clear supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.



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Experimental Workflow for Sample Preparation.

LC-MS/MS Analysis

Instrumentation: A triple quadrupole mass spectrometer equipped with a TurbolonSpray interface is suitable for the analysis.^[2]

Liquid Chromatography (LC) Parameters (Representative):

- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μ m particle size) is a common choice for small molecule analysis.
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 - 0.6 mL/min
- Gradient: A gradient elution should be optimized to ensure good separation of LY2940094 from matrix components. A typical gradient might start at 5-10% B, ramp up to 95% B, hold for a short period, and then re-equilibrate to the initial conditions.
- Injection Volume: 5 - 10 μ L

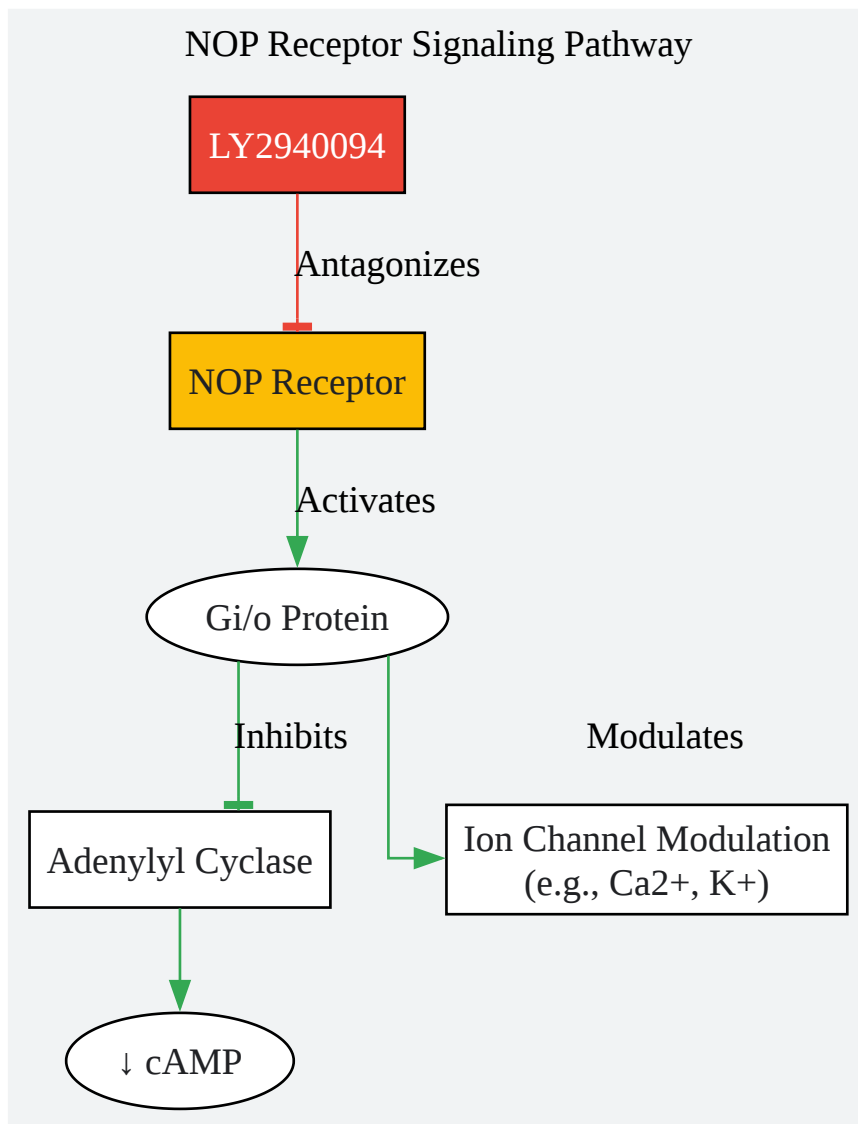
Mass Spectrometry (MS) Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Selected Reaction Monitoring (SRM)
- SRM Transition for LY2940094: m/z 481.2 \rightarrow 202.1^[2]
- Collision Energy and other source parameters: These should be optimized for LY2940094 and the specific instrument used to achieve maximum sensitivity.

Data Analysis: Quantification is performed by constructing a calibration curve from the peak area ratios of LY2940094 to the internal standard versus the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Signaling Pathway

LY2940094 acts as an antagonist at the Nociceptin/Orphanin FQ (NOP) receptor, which is a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, N/OFQ, to the NOP receptor typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, as well as modulation of ion channels. By blocking this interaction, LY2940094 prevents these downstream signaling events.



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LY2940094 Mechanism of Action.

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